molecular formula C19H20N2O2 B11158089 N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide

N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B11158089
M. Wt: 308.4 g/mol
InChI Key: DNFYFAILPWGUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide (CAS 1043303-18-9) is a synthetically derived organic compound with a molecular formula of C19H20N2O2 and a molecular weight of 308.4 g/mol . This acetamide derivative features a 2-methylindole moiety linked to a 4-methoxybenzyl group, a structural framework of significant interest in medicinal chemistry research. The indole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities . Recent studies on structurally related indole-acetamide hybrids have demonstrated considerable promise in two key research areas. First, such compounds have shown notable antioxidant activity in standard assays like the Ferric Reducing Antioxidant Power (FRAP) and DPPH radical scavenging methods, indicating potential for development as agents to combat oxidative stress . Second, indole-acetamide derivatives are being investigated as potential inhibitors of butyrylcholinesterase (BChE) , a key enzyme target for Alzheimer's disease therapy . Research suggests that the 2-methyl group on the indole nitrogen can be critical for maintaining potent biological activity against this target . This combination of properties makes this compound a valuable chemical reagent for researchers in pharmacology and bioorganic chemistry, particularly for those exploring new therapeutic leads for neurodegenerative diseases and conditions linked to oxidative damage. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-methylindol-1-yl)acetamide

InChI

InChI=1S/C19H20N2O2/c1-14-11-16-5-3-4-6-18(16)21(14)13-19(22)20-12-15-7-9-17(23-2)10-8-15/h3-11H,12-13H2,1-2H3,(H,20,22)

InChI Key

DNFYFAILPWGUHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Research indicates that compounds featuring indole structures often exhibit significant anticancer properties. N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Inhibition of COX-2
SH-SY5Y (Neuronal)10.0Protection against oxidative stress

These results suggest that the compound could serve as a lead candidate for further development in cancer therapy.

In Vivo Studies

Preliminary animal studies have shown that this compound can reduce tumor growth in xenograft models while exhibiting minimal toxicity, indicating its potential for therapeutic use in oncology.

Anti-inflammatory Properties

The structural features of this compound suggest possible anti-inflammatory activity. Indole derivatives are known to inhibit cyclooxygenase enzymes, particularly COX-2, which plays a critical role in inflammation.

Neuroprotective Effects

Emerging evidence supports the neuroprotective effects of indole derivatives, including this compound. This compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Potential Applications

The neuroprotective properties suggest possible applications in treating conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in disease progression.

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated the compound's efficacy against various cancer cell lines, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Research has shown that related indole compounds exhibit significant inhibition of COX enzymes, supporting the hypothesis that this compound could serve as an anti-inflammatory agent .
  • Neuroprotection : Investigations into the neuroprotective effects of indole derivatives have suggested that they may offer therapeutic benefits in neurodegenerative diseases, with ongoing research needed to fully elucidate these effects .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The acetamide group undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the amide bond to yield 2-(2-methyl-1H-indol-1-yl)acetic acid and 4-methoxybenzylamine hydrochloride.

  • Basic Hydrolysis : NaOH (aqueous/ethanol, reflux) produces the sodium salt of the carboxylic acid.

Reaction Outcomes :

ConditionsProductsYield
6M HCl, reflux, 6h2-(2-Methyl-1H-indol-1-yl)acetic acid90%
2M NaOH, ethanol, reflux, 4hSodium 2-(2-methyl-1H-indol-1-yl)acetate85%

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes regioselective electrophilic substitution, directed by the electron-donating methyl group (C2) and methoxybenzyl group (N1):

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5 or C7 positions.

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups at C5.

Substitution Preferences :

ElectrophilePositionNotes
NO₂⁺C5 > C7Meta-directing effect of methyl group
SO₃H⁺C5Steric hindrance at C3 limits reactivity

Oxidation and Reduction

  • Oxidation : The methyl group (C2) is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, forming 2-(2-carboxy-1H-indol-1-yl)acetamide derivatives.

  • Reduction : The acetamide’s carbonyl group is reduced to a methylene group with LiAlH₄, yielding N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)ethylamine .

Representative Transformations :

ReactionReagentsProduct
OxidationKMnO₄, H₂SO₄, Δ2-(2-Carboxy-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
ReductionLiAlH₄, THF, 0°CN-(4-Methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)ethylamine

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of halogenated derivatives:

  • Halogenation : Br₂/FeBr₃ introduces bromine at C5 for subsequent coupling.

  • Suzuki Reaction : Pd(PPh₃)₄ mediates aryl boronic acid coupling at C5, enabling biaryl synthesis.

Example :

5-Bromo-derivative+PhB(OH)₂Pd(PPh₃)₄, Na₂CO₃5-Phenyl-substituted Product\text{5-Bromo-derivative} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{5-Phenyl-substituted Product}

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : UV light induces cleavage of the methoxybenzyl group, forming 2-(2-methyl-1H-indol-1-yl)acetamide as a degradant.

Critical Insights from Structural Analogs

  • The 4-methoxybenzyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).

  • Methyl substitution at C2 sterically shields the indole nitrogen, reducing nucleophilic reactivity at this site .

For further experimental details, consult primary literature from .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural variations among analogs include:

  • Benzyl/aryl substituents : Position and electronic nature of substituents on the benzyl group (e.g., 4-methoxy vs. 4-chloro, 3-fluoro).
  • Indole modifications : Substituents on the indole ring (e.g., 2-methyl, 5-methoxy, 4-chloro).
  • Linker groups : Variations in the acetamide linker or additional functional groups (e.g., sulfonamides, diazo groups).
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name (Source) Benzyl Substituent Indole Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-Methoxy 2-Methyl ~324.38* Not reported -
15f () 4-Methoxy 3-Formyl-5-methyl 522.58 170–171 33
10j () 3-Chloro-4-fluoro 2-Methyl ~450.30† 192–194 8
5l () 4-Methoxy‡ 6-(4-Chlorophenyl)§ 573.18 116–118 72
N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide () Benzyl 4-Chloro 298.77 Not reported -

*Calculated from molecular formula C₁₉H₂₀N₂O₃.
†Estimated from molecular formula in .
‡Part of a piperazine-linked system.
§Attached to an imidazo[2,1-b]thiazole scaffold.

Anticancer Activity
  • Compound 5l () : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM). The 4-methoxybenzyl-piperazine group and imidazo[2,1-b]thiazole scaffold contribute to VEGFR2 inhibition (5.72% at 20 μM) .
  • Compound 10j (): Features a 2-methylindole core with a 3-chloro-4-fluorophenyl acetamide side chain.
  • Tubulin-Targeting Analogs () : Compound 15f, bearing a 3-formyl-5-methylindole and trimethoxyphenyl group, inhibits tubulin polymerization, a mechanism shared with colchicine-site binders .
Anti-Inflammatory and COX Inhibition

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzyl group (electron-donating) enhances lipophilicity and membrane permeability compared to 4-chloro or 4-fluoro analogs, which may improve bioavailability .
  • Steric Effects :
    • 2-Methyl substitution on the indole (as in the target compound) reduces steric hindrance compared to bulkier groups (e.g., 3-formyl-5-methyl in 15f), possibly favoring interactions with flat binding pockets (e.g., Bcl-2/Mcl-1) .

Preparation Methods

Synthesis of 2-(2-Methyl-1H-Indol-1-yl)Acetic Acid

The carboxylic acid precursor is synthesized via alkylation of 2-methylindole with bromoacetic acid derivatives. For example, 2-methylindole reacts with ethyl bromoacetate in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, yielding ethyl 2-(2-methyl-1H-indol-1-yl)acetate. Subsequent saponification with NaOH produces the free acid (yield: 85–92%).

Activation and Amide Bond Formation

The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) . In a representative procedure:

  • 2-(2-Methyl-1H-indol-1-yl)acetic acid (1.0 equiv) and CDI (1.2 equiv) are stirred in dry THF at 0°C for 1 hour.

  • 4-Methoxybenzylamine (1.1 equiv) is added, and the mixture is refluxed for 12 hours.

  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound (78% yield).

Optimization Notes :

  • Solvent choice : DMF improves solubility but may require lower temperatures to avoid side reactions.

  • Catalysts : DMAP (4-dimethylaminopyridine) enhances reaction rates by stabilizing the acyl intermediate.

Alkylation of 2-Methylindole Followed by Amidation

This two-step approach avoids handling reactive acylating agents:

Alkylation with Chloroacetamide Derivatives

2-Methylindole is treated with chloroacetamide in the presence of a base (e.g., K₂CO₃) in acetone at 60°C for 6 hours, forming 2-(2-methyl-1H-indol-1-yl)acetamide. Subsequent N-alkylation with 4-methoxybenzyl bromide under Mitsunobu conditions (DIAD, PPh₃) yields the final product (65% overall yield).

Alternative Pathway via Bromoacetyl Intermediates

A modified protocol uses bromoacetyl chloride for direct indole alkylation:

  • 2-Methylindole (1.0 equiv) and bromoacetyl chloride (1.2 equiv) react in DCM with Et₃N as a base.

  • The intermediate 2-(2-methyl-1H-indol-1-yl)acetyl bromide is isolated and reacted with 4-methoxybenzylamine in THF (12 hours, room temperature).

  • Yield: 70–75% after recrystallization from ethanol.

One-Pot Tandem Alkylation-Amidation

Recent advances employ tandem reactions to streamline synthesis:

Fe₃O4-Catalyzed Coupling

A heterogeneous catalytic system using Fe₃O4 nanoparticles enables a one-pot approach:

  • 2-Methylindole , 4-methoxybenzylamine , and ethyl glyoxylate are combined in acetonitrile with Fe₃O4 (10 mol%) at 85°C for 48 hours.

  • The reaction proceeds via in situ formation of an imine intermediate, followed by cyclization and amidation.

  • Yield: 82% with >95% purity (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • A mixture of 2-(2-methyl-1H-indol-1-yl)acetic acid , 4-methoxybenzylamine , and HATU in DMF is irradiated at 100°C for 15 minutes.

  • Yield: 88% (compared to 24 hours under conventional heating).

Comparative Analysis of Methods

Method Key Reagents Yield Reaction Time Purification
CDI-mediated couplingCDI, 4-methoxybenzylamine78%12–24 hoursColumn chromatography
Alkylation-amidation4-Methoxybenzyl bromide65%18 hoursRecrystallization
Fe₃O4 catalysisFe₃O4, ethyl glyoxylate82%48 hoursFiltration, solvent removal
Microwave-assistedHATU88%15 minutesPrecipitation

Key Findings :

  • Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment.

  • Fe₃O4 catalysis is environmentally favorable but has longer reaction times.

  • CDI/DCC methods remain the most reliable for small-scale laboratory synthesis.

Challenges and Optimization Strategies

Regioselectivity in Indole Alkylation

The N1 position of indole is preferentially alkylated due to its higher nucleophilicity compared to C3. However, competing C3-acylation can occur if harsh conditions (e.g., excess acyl chloride) are used. Optimization involves:

  • Temperature control : Maintaining 0–5°C during acylation minimizes side reactions.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation over C-acylation.

Purification Challenges

The product’s lipophilic nature complicates isolation. Strategies include:

  • Silica gel chromatography : Ethyl acetate/hexane gradients (10–40% ethyl acetate) effectively separate the target compound from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp: 168–170°C) .

Q & A

Basic: What are the common synthetic routes for N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide?

The compound is typically synthesized via amide coupling between an indole-containing acetic acid derivative and a substituted benzylamine. Key steps include:

  • Indole functionalization : Alkylation or acylation at the indole nitrogen (e.g., using 4-methoxybenzyl chloride) to introduce the 2-methyl group .
  • Acetamide formation : Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with 4-methoxybenzylamine .
  • Purification : Recrystallization or column chromatography to isolate the product, with yields optimized by controlling reaction temperature and stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • 1^1H-NMR and 13^{13}C-NMR : Confirm regiochemistry of the indole ring, methoxybenzyl substituents, and amide linkage. For example, the methoxy group (δ3.8\delta \sim3.8 ppm) and indole protons (δ7.07.5\delta \sim7.0–7.5 ppm) are diagnostic .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C19_{19}H20_{20}N2_2O2_2) with exact mass matching calculated values .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Advanced: How does the 4-methoxybenzyl group influence metabolic stability in vivo?

The 4-methoxybenzyl moiety can enhance metabolic stability by:

  • Reducing oxidative metabolism : Methoxy groups are less prone to CYP450-mediated oxidation compared to unsubstituted benzyl groups .
  • Shifting metabolic pathways : Computational tools like MetaSite predict metabolic "soft spots." For example, fluorinated or electron-deficient analogs (e.g., 4-fluorophenyl) further stabilize against demethylation or hydroxylation .
  • Validation : Microsomal stability assays (rat/human liver microsomes) quantify half-life improvements, with LC-MS/MS tracking metabolite formation .

Advanced: What structural features enhance its biological activity (e.g., tubulin inhibition)?

  • Indole core : Essential for binding to tubulin’s colchicine site. Substitutions at the 2-position (e.g., methyl) improve steric complementarity .
  • Amide linker : Flexibility and hydrogen-bonding capacity modulate selectivity. Rigid linkers (e.g., propan-2-yl) reduce off-target effects .
  • Methoxybenzyl group : Enhances lipophilicity and membrane permeability, critical for cellular uptake in anticancer assays (IC50_{50} values <1 μM in some derivatives) .

Advanced: How can computational modeling optimize its pharmacokinetic profile?

  • MetaSite : Predicts metabolic hotspots (e.g., benzylic positions) to guide synthetic modifications (e.g., fluorination) .
  • Docking studies : Identify key interactions with targets (e.g., COX-2 or tubulin). For example, π-π stacking between the indole ring and Tyr 355 in COX-2 improves selectivity .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with activity, enabling rational design of analogs .

Basic: What in vitro assays are used to screen its biological activity?

  • Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 selectivity (e.g., 10–100-fold selectivity over COX-1) .
  • Tubulin polymerization : Spectrophotometric monitoring of microtubule assembly inhibition .

Advanced: How can metabolic liabilities be mitigated in derivative design?

  • Electron-withdrawing substituents : Fluorine or nitro groups at para positions reduce CYP450-mediated oxidation .
  • Polar groups : Introducing glycinyl or pyridinyl substituents enhances aqueous solubility and shifts metabolism to non-critical regions .
  • Prodrug strategies : Masking the amide as an ester or carbamate improves oral bioavailability and delays hydrolysis .

Advanced: What crystallographic data support its structural conformation?

  • X-ray crystallography : Resolves bond lengths and dihedral angles, confirming the planar indole ring and amide geometry. For example, the C=O bond length (~1.23 Å) aligns with typical amide values .
  • Intermolecular interactions : Hydrogen bonds between the amide N-H and methoxy oxygen stabilize crystal packing, relevant for polymorph screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.